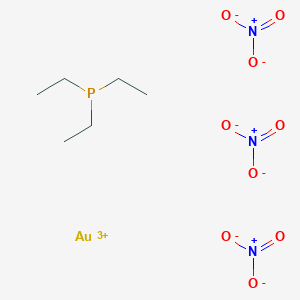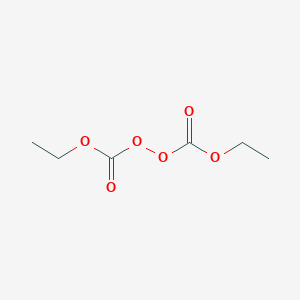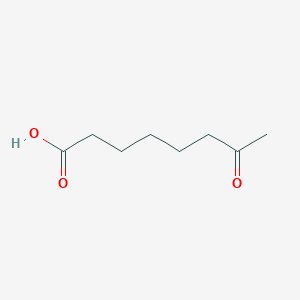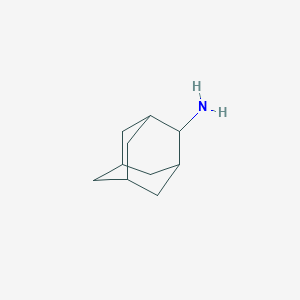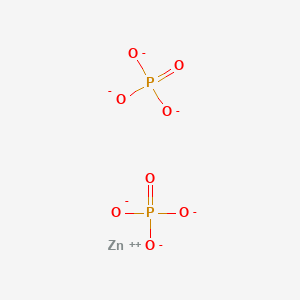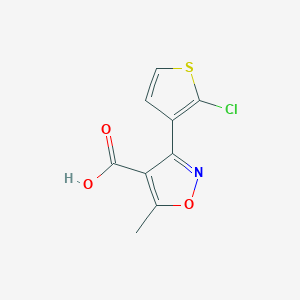
3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid (CTMC) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CTMC is a heterocyclic compound that contains a thienyl ring, an isoxazole ring, and a carboxylic acid group. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects.
作用機序
The mechanism of action of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is not fully understood, but studies have shown that the compound can modulate the activity of several signaling pathways in the brain. 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. The compound has also been shown to inhibit the JNK signaling pathway, which is involved in cell death and inflammation.
生化学的および生理学的効果
Studies have shown that 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid can reduce oxidative stress in the brain by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. The compound has also been shown to reduce the levels of reactive oxygen species, which can cause damage to cells and tissues. 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons.
実験室実験の利点と制限
One of the advantages of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain. 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has also been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid. One area of research is the development of novel 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, studies are needed to further elucidate the mechanism of action of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid and its effects on various signaling pathways in the brain.
合成法
The synthesis of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been achieved using various methods, including the reaction of 2-chloro-3-thiophenecarboxylic acid with 4,5-dimethylisoxazole-3-carboxylic acid in the presence of a coupling agent. Another method involves the reaction of 2-chloro-3-thiophenecarboxylic acid with 4,5-dimethylisoxazole in the presence of a base and a coupling agent. The yield of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid using these methods ranges from 50-70%.
科学的研究の応用
3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has neuroprotective effects and can reduce oxidative stress in the brain. 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
特性
CAS番号 |
14483-57-9 |
|---|---|
製品名 |
3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid |
分子式 |
C9H6ClNO3S |
分子量 |
243.67 g/mol |
IUPAC名 |
3-(2-chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO3S/c1-4-6(9(12)13)7(11-14-4)5-2-3-15-8(5)10/h2-3H,1H3,(H,12,13) |
InChIキー |
PJPKUIGUNDJSLO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=C(SC=C2)Cl)C(=O)O |
正規SMILES |
CC1=C(C(=NO1)C2=C(SC=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



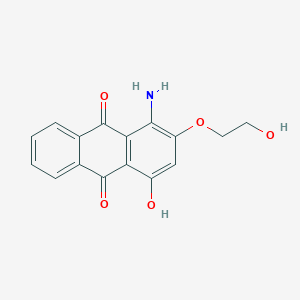
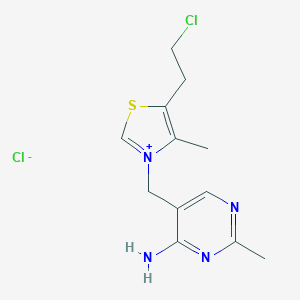
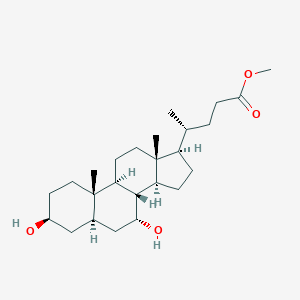

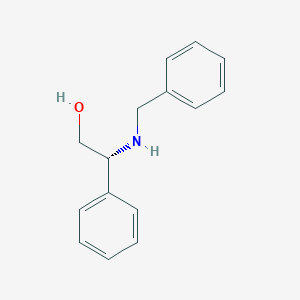
![1-[(8S,9S,10R,13S,14S,17S)-3,3-dihydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B82063.png)
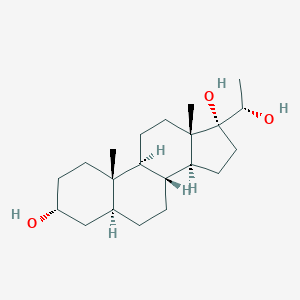
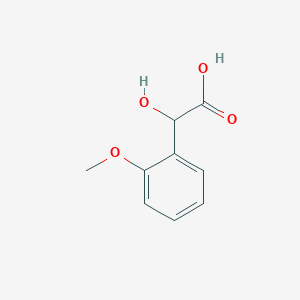
![N-[(Z)-ethylideneamino]benzamide](/img/structure/B82068.png)
